2-Acetyl-4'-(benzyloxy)biphenyl
Overview
Description
“2-Acetyl-4’-(benzyloxy)biphenyl” is a chemical compound with the IUPAC name 1-[4’-(benzyloxy)[1,1’-biphenyl]-2-yl]ethanone . It has a molecular weight of 302.37 . The compound is known for its purity, which is typically around 98% .
Molecular Structure Analysis
The molecular structure of “2-Acetyl-4’-(benzyloxy)biphenyl” is represented by the linear formula C21H18O2 . The InChI code for this compound is 1S/C21H18O2/c1-16(22)20-9-5-6-10-21(20)18-11-13-19(14-12-18)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 .Scientific Research Applications
Environmental Biodegradation
Research on biphenyl derivatives, such as 2-Acetyl-4'-(benzyloxy)biphenyl, has shown interest in environmental biodegradation processes. A study by Moody et al. (2002) investigated the metabolism of biphenyl by Mycobacterium sp., highlighting the potential for microbial degradation of biphenyl compounds. This suggests that similar compounds may also be subject to biodegradation, offering a pathway for the environmental processing of biphenyl derivatives Moody, Doerge, Freeman, & Cerniglia, 2002.
Synthetic Applications
The synthesis and modification of biphenyl structures have significant implications in creating materials with desirable properties. Khullar (2019) and Wei Ting et al. (2012) have contributed to this field by synthesizing substituted biphenyl compounds, demonstrating the flexibility and utility of biphenyl frameworks in material science. These efforts are crucial for developing new pharmaceuticals, polymers, and other functional materials, indicating the broad applicability of this compound in synthetic chemistry Khullar, 2019; Wei Ting, An Zhong-wei, Chen Xin-bing, & Chen. C. Pei, 2012.
Liquid Crystal Technology
The research into biphenyl-based compounds extends to the development of liquid crystal technology, which is essential for displays and optical devices. The synthesis of novel bifunctional poly-monomer materials by Wei Ting et al. (2012) underscores the relevance of biphenyl derivatives in enhancing liquid crystal properties, contributing to advances in display technology and materials science Wei Ting, An Zhong-wei, Chen Xin-bing, & Chen. C. Pei, 2012.
Medicinal Chemistry
In medicinal chemistry, biphenyl motifs are prevalent in compounds with significant therapeutic potential. Reddy and Kathale (2017) synthesized novel benzohydrazides and phenylacetohydrazides bearing a biphenyl moiety, demonstrating anti-inflammatory activity. This research highlights the pharmacological importance of biphenyl derivatives, including this compound, in developing new treatments for inflammation and other conditions Reddy & Kathale, 2017.
Properties
IUPAC Name |
1-[2-(4-phenylmethoxyphenyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-16(22)20-9-5-6-10-21(20)18-11-13-19(14-12-18)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJLKOQABAFVPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227048 | |
Record name | 1-[4′-(Phenylmethoxy)[1,1′-biphenyl]-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893739-65-6 | |
Record name | 1-[4′-(Phenylmethoxy)[1,1′-biphenyl]-2-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893739-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4′-(Phenylmethoxy)[1,1′-biphenyl]-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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